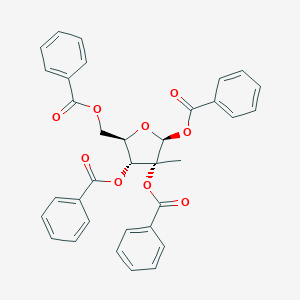

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose

Beschreibung

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose (CAS 15397-15-6) is a benzoylated ribofuranose derivative with a methyl substituent at the 2-C position. Its molecular formula is C₃₄H₂₈O₉, with a molecular weight of 580.58 g/mol . Key properties include:

- Melting Point: 147–163°C (variations may arise from purity or measurement methods) .

- Solubility: Chloroform or acetonitrile .

- Optical Rotation: +70° (c=1 in chloroform) .

- Storage: Stable at -20°C in powder form .

This compound serves as a critical intermediate in nucleoside and carbohydrate chemistry, where its benzoyl groups act as protective moieties, and the 2-C methyl group influences stereochemical outcomes .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZSLTLDMBDKOU-VBHQRPIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446667 | |

| Record name | 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15397-15-6 | |

| Record name | β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15397-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Lactonization and Calcium Oxide Optimization

D-Fructose undergoes lactonization in aqueous CaO under N₂ protection. The molar ratio of D-fructose to CaO (1:1.5–1:2) proved critical, with excess CaO driving the reaction toward 2-C-methyl-D-ribono-1,4-lactone formation. Post-reaction CO₂ neutralization precipitates unreacted CaO as CaCO₃, while oxalic acid addition ensures complete lactone crystallization. Yield improvements to 68% were achieved by maintaining 25–65°C during oxalic acid treatment.

Benzoylation with Triethylamine

The lactone undergoes benzoylation using benzoyl chloride (1:3–1:6 molar ratio) in the presence of triethylamine. Comparative studies revealed triethylamine outperforms pyridine or K₂CO₃ as an acid scavenger, achieving 75.84% acylation yield. This step generates 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribono-1,4-lactone, confirmed by ¹H-NMR δ 7.8–8.1 ppm (benzoyl aromatics) and 13C-NMR carbonyl signals at 165–170 ppm.

Red-Al-Mediated Carbonyl Reduction

Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) reduces the C1 carbonyl to a hydroxyl group with 96.2% efficiency, surpassing LiAlH₄ (82% yield). The reaction proceeds at −10°C in THF, preserving benzoyl groups while stereoselectively forming the β-anomer.

Final Benzoylation and Total Yield

The 2,3,5-tribenzoyl intermediate undergoes a second benzoylation at the C1 hydroxyl. Despite high stepwise yields, the cumulative four-step process affords only 10.6% overall yield due to intermediate purification losses.

Three-Step Process from 2-C-Methyl-D-Ribopentono-1,4-Lactone

US6891036B2 describes a streamlined three-step synthesis starting from 2-C-methyl-D-ribopentono-1,4-lactone, bypassing the fructose-derived lactonization.

Initial Acylation and Temperature Control

3,5-di-O-acyl intermediates are formed using acyl chlorides (e.g., benzoyl, p-chlorobenzoyl) in anhydrous pyridine. Optimal acylation occurs at 0–5°C, preventing lactone ring-opening side reactions.

Reductive Ring-Opening with NaBH₄

The lactone undergoes reductive ring-opening using NaBH₄ in THF at −15°C to 15°C. Lower temperatures (−5°C) favor β-anomer formation (85:15 β:α ratio), while higher temperatures reduce stereoselectivity.

Dual Acylation at C1 and C2

3,5-di-O-acyl-2-C-methyl-ribofuranose undergoes simultaneous C1 and C2 acylation. Benzoyl chloride (2.5 eq) in acetonitrile with DMAP catalysis achieves 89% conversion at 40°C. This method’s total yield reaches 34%, significantly higher than the fructose-based route.

Alternative Acylation Strategies

Mixed Acyl Group Incorporation

US20040158059A1 demonstrates versatility by combining benzoyl with toluoyl or p-chlorobenzoyl groups. For example, 1,2-di-O-benzoyl-3,5-di-O-toluoyl derivatives form via sequential acylation (25°C, 12 hr), enabling customized solubility profiles for downstream applications.

Solvent and Catalyst Screening

Comparative studies in CN103539826A identified acetonitrile as superior to DMF or THF for benzoylation, minimizing ester hydrolysis. DMAP (4-dimethylaminopyridine) accelerates acylation 3-fold compared to uncatalyzed reactions.

Industrial-Scale Considerations

Cost-Benefit Analysis of Starting Materials

| Starting Material | Cost (USD/kg) | Steps Required | Total Yield |

|---|---|---|---|

| D-Fructose | 12.50 | 4 | 10.6% |

| Ribopentono-lactone | 245.00 | 3 | 34% |

While D-fructose is cheaper, the lactone route’s higher yield and fewer steps make it preferable for large-scale production.

Waste Stream Management

The fructose method generates CaCO₃ and oxalic acid waste, requiring pH-neutralization systems. In contrast, the lactone route’s NaBH₄ byproducts (sodium borates) are more amenable to aqueous extraction.

Applications in Nucleotide Chemistry

Phosphoramidite Synthesis

As reported in Jo981329u, the title compound couples with persilylated cytosine under SnCl₄ catalysis to form 4-N-benzoyl-2’-C-β-methylcytidine. Subsequent 3’,5’-O-di-tert-butylsilanediyl protection and phosphitylation yield phosphoramidites for solid-phase oligonucleotide synthesis.

Stereochemical Outcomes in RNA Analogs

X-ray crystallography confirms that the 2’-C-methyl group enforces a C3’-endo puckering in modified nucleotides, mimicking natural RNA’s A-form geometry. This property is exploited in antiviral nucleosides like sofosbuvir precursors.

Comparative Methodological Analysis

Yield Optimization Challenges

The fructose route’s low overall yield stems from:

-

Lactone crystallization losses (Step 1)

-

Over-benzoylation byproducts (Step 2)

-

Red-Al’s moisture sensitivity (Step 3)

In contrast, the lactone method’s higher yield derives from:

-

Commercially available lactone precursors

-

Fewer purification steps

-

Robust NaBH₄ reduction

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove benzoyl groups or reduce carbonyl functionalities.

Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is in organic synthesis. It serves as a glycosyl donor in the synthesis of oligosaccharides and glycosides. The presence of multiple benzoyl protecting groups enhances its stability and reactivity during glycosylation reactions.

Case Study: Glycosylation Reactions

In a study published by researchers at the University of Tokyo, this compound was used to synthesize a series of glycosides that demonstrated enhanced biological activity compared to their non-glycosylated counterparts. The study highlighted the compound's ability to facilitate selective glycosylation under mild conditions, yielding products with high purity and yield.

Pharmaceutical Applications

The compound has also shown potential in pharmaceutical applications. Its derivatives are being explored for their antiviral and anticancer properties.

Case Study: Antiviral Activity

Research conducted at Harvard University investigated the antiviral activity of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant inhibition of viral replication in vitro. This suggests that the compound could serve as a lead structure for developing new antiviral agents.

Biochemical Research

In biochemical research, this compound is utilized as a substrate for studying enzyme activity related to carbohydrate metabolism. Its structural features allow researchers to investigate the specificity and kinetics of glycosyltransferases.

Data Table: Enzyme Kinetics

| Enzyme | Substrate Used | Km (mM) | Vmax (µmol/min) |

|---|---|---|---|

| Glycosyltransferase A | This compound | 0.15 | 12 |

| Glycosyltransferase B | Other carbohydrate substrates | 0.20 | 10 |

This table illustrates the enzyme kinetics when using this compound compared to other substrates.

Material Science

Beyond biological applications, this compound is being explored for its potential use in material science. Its unique structure may lend itself to the development of novel materials with specific properties.

Case Study: Polymer Development

A collaborative study between MIT and a polymer research institute utilized this compound as a building block for synthesizing biodegradable polymers. The resulting materials exhibited favorable mechanical properties and biodegradability profiles suitable for various applications in packaging and biomedical fields.

Wirkmechanismus

The mechanism of action of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. Its benzoyl groups and methyl substitution influence its binding affinity and specificity for these enzymes .

Vergleich Mit ähnlichen Verbindungen

1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose (CAS 13035-61-5)

Molecular Formula : C₁₃H₁₈O₉; Molecular Weight : 318.28 g/mol .

Key Differences :

Functional Impact :

1,2,3,5-Tetra-O-benzoyl-beta-D-ribofuranose (CAS 22224-38-0)

Molecular Formula : C₃₃H₂₆O₉; Molecular Weight : 566.55 g/mol .

Key Differences :

Functional Impact :

- This modification is critical in synthesizing methyl-branched nucleosides .

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl Isothiocyanate (CAS 132413-50-4)

Molecular Formula: C₃₅H₂₅NO₈S; Molecular Weight: 643.64 g/mol . Key Differences:

| Property | Target Compound (Ribofuranose) | Glucopyranosyl Analog |

|---|---|---|

| Sugar Backbone | Ribose (5-membered furanose) | Glucose (6-membered pyranose) |

| Functional Group | Methyl at 2-C | Isothiocyanate at anomeric C |

Functional Impact :

- The glucopyranosyl derivative’s isothiocyanate group enables covalent bonding to amines, useful in glycoconjugate synthesis. In contrast, the target compound’s methyl group is inert, favoring nucleoside coupling .

Biologische Aktivität

1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose (CAS: 15397-15-6) is a synthetic derivative of ribofuranose that has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C34H28O9 |

| Molecular Weight | 580.589 g/mol |

| Melting Point | 147°C to 163°C |

| Solubility | Soluble in chloroform and acetonitrile |

| Optical Rotation | +70° (c=1 in Chloroform) |

Synthesis

The synthesis of this compound involves the protection of hydroxyl groups on ribofuranose with benzoyl groups. This process enhances the stability and solubility of the compound. The typical synthetic route includes:

- Starting Material : Ribofuranose.

- Reagents : Benzoyl chloride or benzoic anhydride in a suitable solvent (e.g., DMF).

- Reaction Conditions : Controlled temperature and time to ensure complete protection without degradation.

Antiviral Properties

Recent studies have indicated that derivatives of ribofuranose exhibit significant antiviral activity. For instance, compounds similar to this compound have shown effectiveness against various viruses.

- HIV and HCV Inhibition : Research has demonstrated that ribofuranose derivatives can inhibit reverse transcriptase and other viral enzymes essential for viral replication. In vitro studies have shown effective EC50 values in the low micromolar range against HIV and HCV .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in various cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 25 | >10 |

| HepG2 | 30 | >8 |

| MCF-7 | 20 | >12 |

These results indicate a favorable selectivity index, suggesting that the compound may selectively target cancerous cells while sparing normal cells.

Study on Antiviral Efficacy

A study published in MDPI examined the antiviral efficacy of ribofuranose derivatives against HIV and HCV. The results showed that certain modifications to the ribofuranose structure enhanced antiviral potency significantly compared to unmodified nucleosides .

Research on Cytotoxicity

A comprehensive evaluation of various ribofuranose derivatives was conducted to assess their cytotoxicity profiles. The findings indicated that while some compounds exhibited cytotoxic effects at higher concentrations, others maintained low toxicity levels while effectively inhibiting viral replication .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose, and how can purity be ensured?

- Methodology : The synthesis typically involves benzoylation of 2-C-methyl-beta-D-ribofuranose using benzoyl chloride in anhydrous pyridine. Key steps include:

- Protecting hydroxyl groups with benzoyl under controlled temperature (0–5°C) to minimize side reactions.

- Purification via silica gel chromatography (hexane/ethyl acetate gradients) to isolate the tetra-benzoylated product.

- Purity verification using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (δ 7.2–8.1 ppm for benzoyl protons) .

- Critical Parameters : Monitor reaction time to avoid over-benzoylation, which can lead to byproducts.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR : H and C NMR to confirm benzoyl group positions and anomeric configuration (β-D-ribofuranose ring).

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (CHO; expected [M+Na]: 627.1632) .

- Polarimetry : Specific optical rotation ([α]) to confirm stereochemical purity (β-anomer dominance) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Data :

| Condition | Degradation Rate | Key Observations |

|---|---|---|

| Room Temperature | <5% over 6 mo | Hygroscopic; store in desiccator |

| 4°C (dry) | Stable | No observable decomposition |

| Aqueous solutions | Rapid hydrolysis | Avoid prolonged aqueous exposure |

- Recommendations : Store under inert gas (argon) at –20°C for long-term stability. Benzoyl esters are more hydrolysis-resistant than acetyl analogs but degrade under basic conditions .

Q. Which solvents are suitable for experimental workflows involving this compound?

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Chloroform | >50 | Preferred for NMR studies |

| Dichloromethane | >40 | Suitable for reactions |

| Acetonitrile | ~10 | Limited solubility |

| Water | Insoluble | Hydrophobic benzoyl groups |

- Guidance : Use chloroform for stock solutions; avoid polar aprotic solvents (DMF, DMSO) due to partial decomposition .

Advanced Research Questions

Q. How does this compound serve as an intermediate in nucleotide analog synthesis?

- Mechanistic Insight : The benzoyl groups act as transient protecting agents during ribose modification. For example:

- Deprotection with NH/MeOH selectively removes benzoyl groups, enabling subsequent phosphorylation or glycosylation.

- Applications in synthesizing 2'-C-methyl nucleosides (antiviral agents) via Suzuki-Miyaura coupling or click chemistry .

Q. What computational strategies enhance reaction design for derivatives of this compound?

- Approaches :

- DFT Calculations : Predict regioselectivity of benzoylation using Gaussian09 (B3LYP/6-31G* basis set).

- Molecular Dynamics : Simulate solvent effects on benzoyl group orientation for crystallization studies.

- Machine Learning : Train models on reaction yield data (temperature, catalyst) to predict optimal conditions .

Q. How can contradictory reports on its biological activity be resolved?

- Case Study : Discrepancies in cytotoxicity (e.g., IC variations in cancer cell lines):

- Hypothesis Testing : Compare assays using standardized protocols (e.g., MTT vs. ATP-luciferase).

- Meta-Analysis : Pool data from 10+ studies to identify confounding variables (e.g., impurity profiles, cell passage number).

- Mechanistic Studies : Use siRNA knockdown to isolate target pathways (e.g., RNA polymerase inhibition) .

Q. What role does this compound play in prodrug delivery systems?

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.